![molecular formula C19H28N2O3S B4630004 N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)
N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that has been found to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is an enzyme that is responsible for the breakdown of GABA, which is a neurotransmitter that plays an important role in the regulation of neuronal activity in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in the levels of GABA in the brain, which has been found to have therapeutic potential in a number of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Preclinical Pharmacology and Pharmacokinetics
One study delves into the preclinical pharmacology and pharmacokinetics of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, to develop a dose selection guide for clinical trials aimed at treating major depressive disorder. This research highlights the importance of understanding the binding affinities and metabolic pathways of compounds to ensure safety and efficacy in human applications (Garner et al., 2015).
Diagnostic Applications in Oncology
Another study investigates the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in visualizing primary breast tumors in humans, showcasing how certain compounds can be utilized for diagnostic imaging to identify cancerous tissues, leveraging their binding to specific receptors overexpressed in tumor cells (Caveliers et al., 2002).
Metabolic Pathways in Drug Metabolism
Research into the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans, provides insights into the complex processes involved in the hepatic metabolism and excretion of pharmaceutical compounds. Such studies are crucial for developing drugs with optimal absorption and minimal side effects (Liu et al., 2017).
Pharmacogenomics in Diabetes Treatment
A study focusing on the effect of CYP2C9 gene polymorphisms on the treatment response to sulfonylureas in a cohort of Egyptian type 2 diabetes mellitus (T2DM) patients exemplifies the growing field of pharmacogenomics. Understanding how genetic variations affect drug metabolism can lead to more personalized and effective treatments for chronic conditions like T2DM (Salam et al., 2014).
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-6-2-3-7-17(15)14-25(23,24)21-12-10-16(11-13-21)19(22)20-18-8-4-5-9-18/h2-3,6-7,16,18H,4-5,8-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOKMUWHPHZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.